3,4-Difluorobenzaldehyde
Description
3,4-Difluorobenzaldehyde (CAS 34036-07-2) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O. It features fluorine substituents at the 3 and 4 positions of the benzaldehyde ring, conferring distinct electronic and steric properties. Key physical characteristics include a boiling point of 180°C, density of 1.288 g/cm³, and air sensitivity . This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Notable applications include:
- Anticancer agents: Used in synthesizing fluorinated curcuminoids like CDF, which exhibit enhanced bioavailability and activity compared to curcumin .
- PROTACs: Key intermediate in cereblon-based SMARCA2 degraders for lung cancer treatment .
- Ticagrelor intermediates: Critical for antiplatelet drug synthesis .
Properties
IUPAC Name |
3,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHKMYXKNKLNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343186 | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-07-2 | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34036-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzaldehyde, 3,4-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
The Grignard exchange method is the most widely adopted industrial process for synthesizing 3,4-difluorobenzaldehyde. It avoids direct magnesium-metal-mediated Grignard reagent formation, which historically led to side reactions like benzyne formation due to high temperatures (>50°C). Instead, isopropylmagnesium chloride (i-PrMgCl) is used to initiate a transmetallation reaction with 3,4-difluorobromobenzene, significantly reducing side-product generation.
Key Reaction Steps:
-
Preparation of Isopropylmagnesium Chloride :
Magnesium rods, tetrahydrofuran (THF), and iodine are combined with 2-chloropropane (isopropyl chloride) under controlled conditions to generate i-PrMgCl. -
Transmetallation with 3,4-Difluorobromobenzene :
The Grignard reagent reacts with 3,4-difluorobromobenzene at 0–10°C , forming 3,4-difluorophenylmagnesium bromide. -
Quenching with N,N-Dimethylformamide (DMF) :
DMF is added to the intermediate at 0–10°C , followed by acid workup to yield this compound.
Optimized Conditions and Performance
This method’s success hinges on low-temperature control during transmetallation and quenching, which suppresses elimination reactions. The use of preformed i-PrMgCl avoids exothermic magnesium activation, a common bottleneck in traditional Grignard syntheses.
Continuous Catalytic Oxidation of 3,4-Difluorotoluene
Process Design
An alternative industrial method involves the continuous oxidation of 3,4-difluorotoluene in a tubular reactor. This approach uses hydrogen peroxide (H₂O₂) as the oxidant and cobalt-molybdenum-bromine (Co-Mo-Br) complexes as catalysts in acetic acid solvent.
Reaction Mechanism:
-
Oxidation Initiation :
H₂O₂ activates the Co-Mo-Br catalyst, generating reactive oxygen species that abstract a hydrogen atom from the methyl group of 3,4-difluorotoluene. -
Intermediate Formation :
The resulting benzyl radical undergoes further oxidation to form this compound. -
Continuous Flow Advantages :
The tubular reactor enables precise temperature control and rapid mixing, reducing local hot spots and over-oxidation.
Operational Parameters and Efficiency
This method eliminates the need for halide intermediates (e.g., 3,4-difluorobenzyl chloride), streamlining the synthesis. However, catalyst recovery and acetic acid corrosion in reactors remain challenges.
Comparative Analysis of Methods
Technical and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-difluorobenzoic acid.
Reduction: Reduction of this compound can yield 3,4-difluorobenzyl alcohol.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3,4-Difluorobenzaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its application spans across the development of pharmaceuticals and agrochemicals. Notably, it is instrumental in the synthesis of ticagrelor, an antiplatelet medication used to mitigate the risk of cardiovascular events .
Synthesis of Derivatives
The compound is utilized to create various derivatives, including:
- 3-benzylidene 20,29-dihydrobetulinic acid derivatives , which exhibit promising anticancer properties .
- Fluorine-substituted analogs of curcumin , which have potential applications as chemopreventive agents against cancer .
Biological Applications
Anticancer Research
Research indicates that derivatives of this compound possess significant therapeutic effects on cancer cell lines. For instance, the derivative CDHP-4 has demonstrated apoptotic activity and anti-migratory properties against triple-negative breast cancer (TNBC) cells . This highlights the compound's potential in developing targeted cancer therapies.
Cell Biology
In cell biology applications, this compound is employed in various assays and experimental setups to study cellular responses and biochemical pathways influenced by fluorinated compounds .
Industrial Applications
Liquid Crystal Displays
The compound is also used in the production of liquid crystal materials for electronic displays. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of 3,4-difluorobenzaldehyde depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. For example, in the synthesis of ticagrelor, it contributes to the formation of the active site that interacts with the P2Y12 adenosine diphosphate receptor, inhibiting platelet aggregation .
Comparison with Similar Compounds
Structural and Electronic Effects
The position and number of fluorine substituents significantly influence reactivity and applications. Below is a comparison with structurally related benzaldehydes:
Key Observations :
- This compound’s adjacent fluorine atoms create a pronounced electron-deficient ring, enhancing reactivity in Knoevenagel condensations (e.g., CDF synthesis) and nucleophilic aromatic substitution (SNAr) reactions (e.g., PROTAC intermediates) .
- 3,5-Difluorobenzaldehyde , with symmetrical substitution, is less reactive in SNAr but useful in symmetric ligand designs .
- 2,4-Difluorobenzaldehyde is meta-directing, favoring different regioselectivity in electrophilic substitutions .
Biological Activity
3,4-Difluorobenzaldehyde (DFBA), with the molecular formula and CAS number 34036-07-2, is a fluorinated aromatic aldehyde that has garnered attention for its biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
- Molecular Weight : 142.1 g/mol
- Boiling Point : 53 °C
- Density : 1.29 g/cm³
- Flash Point : 65 °C
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interactions with various enzymes and cellular pathways. Notably, it has been studied for its potential as an anticancer agent.
Anticancer Activity
Research indicates that DFBA can inhibit the growth of cancer cells. A study published in Bioorganic & Medicinal Chemistry demonstrated that fluorinated analogues of DFBA exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involves the inhibition of tubulin polymerization, similar to other known anticancer agents like combretastatin A-4 .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of tubulin |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
Enzyme Inhibition
DFBA has also been identified as an effective inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit aldehyde dehydrogenase (ALDH), an enzyme crucial for detoxifying aldehydes in the body. This inhibition can lead to increased levels of reactive aldehydes in cells, potentially enhancing the cytotoxic effects against cancer cells .
Case Studies and Research Findings
-
Study on Fluorinated Aldehydes :
A comprehensive study investigated the synthesis and biological evaluation of fluorinated analogues of known anticancer agents. DFBA was included in this study due to its structural similarity to effective compounds. Results indicated that DFBA not only inhibited cancer cell proliferation but also affected cellular signaling pathways associated with cell survival and apoptosis . -
In Vivo Studies :
In vivo studies using animal models have shown promising results for DFBA in reducing tumor sizes when administered alongside conventional chemotherapy agents. These studies suggest that DFBA may enhance the efficacy of existing treatments while potentially reducing side effects associated with traditional chemotherapeutics . -
Mechanistic Insights :
Further mechanistic studies revealed that DFBA induces oxidative stress in cancer cells, leading to increased apoptosis rates. This effect was attributed to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production within cells .
Safety and Toxicology
While DFBA shows significant potential as a therapeutic agent, safety considerations are paramount. It is classified as a skin irritant and may cause serious eye irritation upon contact. Precautionary measures should be taken when handling this compound in laboratory settings .
Q & A
Q. What are the common synthetic routes for 3,4-Difluorobenzaldehyde in medicinal chemistry research?
- Answer : this compound is synthesized via aldol condensation with pentane-2,4-dione using boron oxide, n-butylamine, and tri-n-butyl borate in ethyl acetate at 70°C for 4–4.5 hours, yielding fluorinated curcumin analogs. Alternative methods include microwave-assisted reactions with EDDA under 80°C conditions, enabling efficient coupling with heterocyclic amines .
Q. How is this compound characterized to confirm its chemical structure?
- Answer : Structural elucidation employs 1H and 13C NMR to confirm the fluorine substitution pattern and aromatic protons. HSQC spectroscopy resolves coupling interactions, while mass spectrometry (MS) validates molecular weight and fragmentation patterns. Purity is assessed via HPLC or TLC .
Q. What safety protocols are critical when handling this compound?
- Answer : Classified under UN 1989 (Aldehydes, n.o.s.), it requires ventilation, PPE (gloves, goggles), and storage away from oxidizers. Spills should be neutralized with inert absorbents, and disposal must comply with hazardous waste regulations (refer to MSDS for specifics) .
Q. What is the CAS number and regulatory identification for this compound?
- Answer : The CAS number is 34036-07-2, with regulatory identifiers under UN 1989 for transport. This ensures compliance with global chemical safety standards .
Advanced Research Questions
Q. How does fluorination at the 3,4-positions of benzaldehyde derivatives influence cytotoxicity in cancer cell lines?
- Answer : Fluorination increases lipophilicity (logP) but reduces cytotoxicity in HepG2, LU-1, and KB cells. For example, 3,4-difluorinated curcumin exhibits higher IC50 values (e.g., 28.7 ± 1.2 µM vs. 19.4 ± 0.9 µM for curcumin in HepG2), attributed to hindered radical formation and metabolic stability trade-offs .
Q. What contradictions exist regarding the bioactivity of this compound-derived compounds, and how can they be resolved?
- Answer : Fluorination is expected to enhance drug-like properties but paradoxically reduces activity in some cases. Researchers should perform comparative assays (e.g., radical scavenging, logP measurements) and structure-activity relationship (SAR) studies to optimize substituent positioning. For instance, meta-fluorine substitutions may improve target binding compared to ortho/para positions .
Q. How is this compound utilized in synthesizing PROTACs for targeted protein degradation?
- Answer : It participates in nucleophilic aromatic substitution (SNAr) reactions to form intermediates in cereblon-based PROTACs. For example, intermediate 9 in PROTAC synthesis involves coupling with piperazine derivatives, critical for E3 ligase engagement and degradation efficiency .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Answer : Catalytic systems (e.g., boron oxide), temperature control (70°C), and microwave-assisted reactions reduce reaction time from hours to minutes. Purification via flash chromatography or recrystallization enhances yield (e.g., 18% overall yield in PET radiotracer synthesis) .
Q. How is this compound applied in developing positron emission tomography (PET) radiotracers?
Q. What analytical methods resolve conflicting data on fluorinated derivatives’ metabolic stability vs. bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
